(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid
Description
(2S,5R)-5-Phenylpyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid characterized by a pyrrolidine ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position. Its stereochemistry (2S,5R) plays a critical role in its interactions with biological targets, particularly in medicinal chemistry and peptide synthesis . The compound and its derivatives, such as Fmoc- and BOC-protected variants (e.g., Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, CAS 215190-21-9), are widely used as building blocks in solid-phase peptide synthesis (SPPS) due to their ability to induce conformational constraints and enhance peptide stability .
Properties
IUPAC Name |
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWADGDVGCZIGK-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512173 | |
| Record name | (5R)-5-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-40-3 | |
| Record name | (5R)-5-Phenyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a phenyl group and a carboxylic acid functional group. The specific stereochemistry at the 2 and 5 positions is essential for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures can modulate:
- Neurotransmitter Receptors : The compound can influence neurotransmitter pathways, potentially impacting mood and cognition.
- Enzyme Activity : It may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
The interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of target molecules .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 15 | A549 (Lung) | 66 | More potent than control compounds |
| 21 | MDA-MB-231 | 45 | Selective activity against breast cancer |
| 20 | HeLa (Cervical) | 30 | Highest activity among tested derivatives |
These findings suggest that modifications to the structure can enhance anticancer properties while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It has demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The following table summarizes its antimicrobial effectiveness:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Neuroprotective Effects : A study indicated that this compound exhibits neuroprotective properties by modulating glutamate receptors, which are crucial in neurodegenerative diseases .
- Antiproliferative Studies : In vitro assays using melanoma cell lines showed that certain derivatives of this compound significantly inhibited cell proliferation, suggesting potential applications in cancer therapy .
- Analgesic Properties : Preliminary investigations suggest that the compound may possess analgesic effects, potentially through modulation of pain pathways involving opioid receptors .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₁H₁₃NO₂ (free acid), C₁₆H₂₁NO₄ (BOC-protected), C₂₆H₂₃NO₄ (Fmoc-protected)
- Molecular Weight : 205.25 g/mol (free acid), 291.34 g/mol (BOC-protected), 413.47 g/mol (Fmoc-protected)
- Physical Properties: Melting Point: Not explicitly reported for the free acid; hydrochloride salt decomposes at elevated temperatures . Solubility: Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) for SPPS applications . Stereochemical Purity: Confirmed via NMR and HPLC analysis in synthesized derivatives .
Structural Analogs with Modified Substituents
Key Differences :
- The dihydroxy iminosugar () has multiple hydroxyl groups, enabling strong hydrogen bonding, which is absent in the hydrophobic phenyl-substituted target. Fusaric acid’s pyridine ring confers distinct electronic properties compared to pyrrolidine-based analogs.
Stereoisomers and Enantiomers
Key Differences :
- Stereochemical inversion (e.g., 2R,5S vs. 2S,5R) significantly impacts biological activity. For example, (2R,5S)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid may exhibit divergent pharmacokinetics in peptide-based therapeutics compared to the target compound .
Heterocyclic and Functionalized Derivatives
Key Differences :
- Fluorination in the 4-fluoromethyl derivative () enhances electronegativity and bioavailability, contrasting with the purely hydrophobic phenyl group in the target compound.
Preparation Methods
Starting Materials and Precursors
- L-proline or derivatives are commonly used as starting materials due to their inherent pyrrolidine ring and chiral center at C-2.
- Protected amino acid derivatives facilitate selective functionalization and cyclization.
- Precursors with appropriate leaving groups or unsaturation at the 5-position enable phenyl group introduction.
Cyclization and Ring Formation
- The pyrrolidine ring is formed via intramolecular cyclization reactions, often involving nucleophilic substitution or ring-closing reactions.
- Strong bases such as lithium hexamethyldisilazide, n-butyllithium, or sodium alkoxides are employed to deprotonate intermediates and promote cyclization.
- Acid additives (e.g., trifluoroacetic acid or acetic acid) can improve reaction yields by stabilizing intermediates or facilitating ring closure.
Phenylation Methods
- Friedel-Crafts Alkylation : Direct electrophilic aromatic substitution to introduce the phenyl group at the 5-position.
- Palladium-Catalyzed Cross-Coupling : More selective and mild conditions using Pd catalysts to attach phenyl groups via coupling reactions.
- Alkyl halides or activated esters serve as electrophiles in these reactions.
- Reaction solvents include DMF, THF, or acetonitrile, often with bases like triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate coupling.
Stereochemical Control and Resolution
- The synthesis often yields racemic mixtures; thus, resolution techniques or asymmetric catalysis are employed.
- Use of chiral catalysts or auxiliaries during hydrogenation or reduction steps ensures the formation of the (2S,5R) stereochemistry.
- Catalytic hydrogenation with Pd/C, PtO2, or Raney nickel can reduce double bonds stereoselectively.
- Protective groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or p-methoxybenzyl are used to safeguard functional groups during synthesis and facilitate stereochemical control.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Strong base (e.g., n-BuLi), acid additive (TFA) | ~46 | Base removes α-H, acid improves yield |
| Phenylation | Pd catalyst, aryl halide, base (e.g., DMAP, Et3N) | ~56 | Cross-coupling preferred for selectivity |
| Catalytic Hydrogenation | Pd/C or PtO2, H2 gas | High | Chiral catalysts used for stereoselectivity |
| Hydrolysis (deprotection) | LiOH or NaOH in aqueous medium | High | Removes protecting groups to yield free acid |
| Resolution | Chiral chromatography or crystallization | Variable | Ensures isolation of (2S,5R) enantiomer |
Advanced Synthetic Techniques
- Continuous Flow Synthesis : Industrial scale methods employ continuous flow reactors to enhance reaction control, safety, and yield.
- Biocatalysis : Enzymatic methods for stereoselective synthesis or resolution are explored to reduce environmental impact and improve selectivity.
- Mixed Anhydride Activation : Use of alkyl chlorophthalates or citric acid mixed anhydrides activates carboxyl groups for mild reduction or coupling steps, minimizing side reactions.
Detailed Reaction Sequence (Based on Patent WO2014206257A1)
- Step 1 : Preparation of a chiral intermediate with protected amino and carboxyl groups.
- Step 2 : Ring-closing reaction under strong base conditions with acid additives to form pyrrolidine ring.
- Step 3 : Catalytic hydrogenation of olefinic double bonds with chiral catalysts to obtain cis-configured intermediates.
- Step 4 : Reductive reduction using hydride reagents (e.g., sodium borohydride, triethylsilane) to adjust oxidation state.
- Step 5 : Alkylation or phenylation via nucleophilic substitution or cross-coupling with aryl halides.
- Step 6 : Final hydrolysis and deprotection to yield (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid.
This method emphasizes mild reaction conditions, inexpensive raw materials, and improved stereoselectivity, reducing production costs and impurities.
Summary Table of Key Reagents and Conditions
| Reaction Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Lithium hexamethyldisilazide, trifluoroacetic acid | Pyrrolidine ring formation |
| Phenylation | Palladium catalyst, aryl bromide, DMAP, Et3N | Introduction of phenyl group |
| Hydrogenation | Pd/C or PtO2, H2, chiral catalyst | Stereoselective reduction |
| Hydrolysis | Lithium hydroxide, aqueous solvent | Deprotection of esters |
| Alkylation/Activation | Alkyl chlorophthalate, triethylamine | Activation for coupling or reduction |
Research Findings and Optimization
- The addition of acid during cyclization improves yield significantly by stabilizing intermediates.
- Use of chiral catalysts during hydrogenation prevents racemization, ensuring the (2S,5R) configuration.
- Mixed anhydride formation prior to reduction minimizes side products and improves purity.
- Continuous flow and biocatalytic methods are promising for scale-up, enhancing environmental and economic profiles.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically begins with chiral precursors like (S)-phenylalanine. Cyclization reactions (e.g., intramolecular amidation or azide-alkyne cycloadditions) form the pyrrolidine ring. Stereochemical control is achieved via chiral auxiliaries or catalysts, with Boc (tert-butoxycarbonyl) protection of the amine to prevent racemization .
- Critical Parameters : Solvent polarity, temperature, and catalysts (e.g., Pd/C for hydrogenation) significantly impact diastereoselectivity. For example, low-temperature cyclization in THF minimizes side reactions .
Q. How is the compound characterized structurally, and what analytical methods are essential for purity assessment?
- Analytical Workflow :
- NMR Spectroscopy : and NMR confirm stereochemistry and ring substitution patterns (e.g., phenyl group orientation at C5) .
- HPLC : Chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomeric impurities; purity >97% is standard for pharmacological studies .
- Mass Spectrometry : High-resolution MS validates molecular weight (291.35 g/mol) and detects fragmentation patterns .
Q. What are the primary applications of this compound in non-commercial research settings?
- Research Use :
- Medicinal Chemistry : Serves as a scaffold for protease inhibitors (e.g., antiviral agents) due to its rigid pyrrolidine core .
- Structural Biology : Used in crystallography to study ligand-receptor interactions (e.g., binding to neuraminidase or GABA receptors) .
Advanced Research Questions
Q. How does stereochemistry at C2 and C5 affect biological activity, and what strategies resolve conflicting data in receptor-binding studies?
- Case Study : The (2S,5R) configuration shows 10-fold higher affinity for GABA receptors compared to (2R,5S) analogs. Discrepancies in activity data may arise from assay conditions (e.g., cell membrane lipid composition).
- Resolution Strategies :
- Chiral Chromatography : Isolate enantiomers to rule out contamination .
- X-ray Crystallography : Resolve binding modes of pure stereoisomers .
Q. What experimental designs are optimal for evaluating the compound’s metabolic stability in preclinical models?
- In Vitro Protocol :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess isoform-specific interactions .
- Key Metrics : Half-life (>2 hours in human microsomes) and intrinsic clearance (<30 mL/min/kg) indicate suitability for in vivo studies .
Q. How can researchers address contradictions in reported cytotoxicity data across cell lines?
- Data Reconciliation :
- Dose-Response Curves : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (IC ± SEM).
- Mechanistic Studies : Use siRNA knockdowns to identify off-target effects (e.g., mitochondrial toxicity via ROS assays) .
- Example : Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may stem from differential expression of efflux transporters like P-gp .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?
- Scale-Up Issues :
- Racemization Risk : Elevated temperatures during Boc deprotection can degrade enantiomeric excess (ee).
- Mitigation : Use low-temperature deprotection (e.g., TFA/DCM at 0°C) and monitor ee via polarimetry .
- Yield Optimization : Multi-step processes (e.g., cyclization → Boc protection) require orthogonal protecting groups to streamline purification .
Key Notes for Experimental Design
- Stereochemical Integrity : Always verify ee via chiral HPLC before biological assays.
- Solubility Constraints : Use DMSO for stock solutions (<10 mM) to avoid precipitation in aqueous buffers .
- Ethical Compliance : Adhere to in vitro use guidelines; no in vivo testing without regulatory approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
